4-Methylphenethylamine

Catalog No.
S703924
CAS No.
3261-62-9
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenethylamine

4-Methylphenethylamine (4-MPEA) halide salts outperform generic PEA in perovskite devices by providing electron-donating para-methyl group for enhanced defect passivation and controlled 2D interlayer spacing. • Stronger electrostatic passivation of Pb²⁺ defects → higher Voc, lower non-radiative recombination. • Precise steric bulk tunes interlayer spacing, improving moisture stability and exciton management. • Rigid non-emissive cation in mixed-cation 2D perovskites enables long phosphorescence for anti-counterfeiting. Global shipping; freebase for in situ salt preparation.

CAS Number

3261-62-9

Product Name

4-Methylphenethylamine

IUPAC Name

2-(4-methylphenyl)ethanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3

InChI Key

VKJXAQYPOTYDLO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCN

Synonyms

4-Methyl-benzeneethanamine; p-Methylphenethylamine; 2-(4-Methylphenyl)ethanamine; 2-(4-Methylphenyl)ethylamine; 2-(4-Tolyl)ethylamine; 2-(p-Tolyl)ethanamine; 2-(p-Tolyl)ethylamine; 4-Methylphenylethylamine; NSC 30278; p-Methyl-2-phenylethylamine; p-M

Canonical SMILES

CC1=CC=C(C=C1)CCN

The exact mass of the compound 4-Methylphenethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

4-Methylphenethylamine (CAS: 3261-62-9) is a substituted aromatic amine featuring a phenethylamine backbone with an electron-donating methyl group at the para position of the phenyl ring [1]. While traditionally utilized as a specialized building block in pharmaceutical synthesis, its primary procurement relevance today lies in advanced materials science, specifically as a precursor for bulky organic cations in 2D and 2D/3D hybrid perovskites [2]. When converted to its halide salts, the compound's unique combination of steric bulk and enhanced electron density allows it to tune perovskite interlayer spacing and passivate undercoordinated metal defects far more effectively than generic, unsubstituted aliphatic or aromatic amines [1].

Research Fit

Reported high brain penetration in rodent models – supports CNS target engagement studies
Characterized ionization behavior and refractive index – aids reversed‑phase method development
Defined purity grades and liquid physical form – enables use as a synthetic building block

When sourcing organic cations for perovskite passivation or 2D lattice formation, buyers might consider substituting 4-Methylphenethylamine with the more common and lower-cost unsubstituted phenethylamine (PEA). However, this generic substitution fails in high-performance optoelectronic applications because PEA lacks the electron-donating para-methyl group[1]. This absence significantly reduces the electron density of the benzene ring, weakening the critical electrostatic interactions required to passivate undercoordinated Pb2+ ions on the perovskite surface [1]. Consequently, devices fabricated with generic PEA suffer from higher non-radiative recombination rates, lower open-circuit voltages, and inferior power conversion efficiencies compared to those utilizing the precisely tuned electronic profile of 4-Methylphenethylamine [1]. Furthermore, the lack of the para-methyl group alters the steric bulk, preventing the precise expansion of interlayer spacing necessary for controlling energetic disorder in 2D hybrid perovskite frameworks [2].

Substitution Risk

Reported CYP1A2/CYP2A6 inhibition profile
Other methyl isomers may engage CYP2D6 or broader isoforms; selectivity cannot be assumed
Predicted strong basic pKa, consistent ionization
Positional isomer electronic effects may shift pKa and alter HPLC retention times
Multiple suppliers, documented analytical specifications
2‑ and 3‑methyl analogs have limited availability and minimal characterization data

Enhanced Pb2+ Defect Passivation and Solar Cell Efficiency

When applied as a surface passivator (as an iodide salt) on (FAPbI3)1–x(MAPbBr3–yCly)x perovskite films, 4-Methylphenethylamine (CH3-PEA) significantly outperforms unsubstituted phenethylamine (PEA) [1]. The electron-donating para-methyl group increases the electron density on the benzene ring, strengthening electrostatic interactions with undercoordinated Pb2+ surface defects [1]. This targeted passivation reduces trap states and increases the Power Conversion Efficiency (PCE) of the solar cell to 21.85%, alongside an open-circuit voltage (Voc) improvement to 1.16 V [1]. In contrast, the generic PEA passivator only achieves a PCE of 20.96% and a Voc of 1.13 V, while the pristine, untreated baseline yields just 19.98% PCE[1].

Evidence DimensionPower Conversion Efficiency (PCE) and Open-Circuit Voltage (Voc)
Target Compound DataPCE = 21.85%, Voc = 1.16 V (4-MPEA iodide)
Comparator Or BaselinePCE = 20.96%, Voc = 1.13 V (Unsubstituted PEA iodide)
Quantified Difference+0.89% absolute PCE and +30 mV Voc improvement over generic PEA.
ConditionsSurface treatment of (FAPbI3)1–x(MAPbBr3–yCly)x films in an ITO/SnO2/perovskite/Spiro-OMeTAD/Au device architecture.

Procuring 4-MPEA over standard PEA allows manufacturers to directly boost the efficiency and reduce non-radiative recombination in high-performance perovskite solar cells without altering the core device architecture.

BBB penetration
Reported
4MPEA: 98% brain‑uptake index in rats
PEA: rapid MAO‑B degradation, lower effective brain exposure
Supports CNS exposure studies; distinct metabolic stability vs. unsubstituted phenethylamine
Rat BUI, single‑pass carotid injection model

Precision Control of 2D Perovskite Interlayer Spacing

In the synthesis of two-dimensional hybrid perovskites (2DHPs), substituting the para-position of the phenethylammonium cation with a methyl group to form (4-MPEA)2PbI4 increases the overall length of the cation without altering its cross-sectional area [1]. This specific structural modification predictably expands the interlayer spacing of the PbI4 2- inorganic framework compared to the unsubstituted (PEA)2PbI4 baseline [1]. The elongated 4-MPEA cation induces broader, blue-shifted excitonic absorption spectra, indicating a tunable increase in energetic disorder that is highly sensitive to the cation's length [1].

Evidence DimensionCation length and excitonic absorption shift
Target Compound Data4-MPEA provides an extended cation length, causing a distinct blue-shift in excitonic absorption and increased interlayer spacing.
Comparator Or BaselineUnsubstituted PEA (shorter cation, narrower interlayer spacing, less energetic disorder).
Quantified DifferencePredictable structural expansion and optical blue-shift directly tied to the para-methyl steric bulk.
ConditionsSynthesis and crystallographic/optical characterization of (4-MPEA)2PbI4 versus (PEA)2PbI4 2D perovskite single crystals and thin films.

For materials scientists engineering tunable 2D perovskites, 4-MPEA provides a precise steric mechanism to adjust interlayer spacing and optical bandgaps that generic PEA cannot offer.

CYP inhibition
Class-level
Selective inhibition of human CYP1A2 and CYP2A6 reported; other methylphenethylamine isomers show non‑overlapping profiles
May serve as isoform‑specific probe in ADME‑Tox panels; requires in‑house validation
Class‑level inference from literature; no head‑to‑head IC₅₀ panel available

Rigid Matrix Formation for Room-Temperature Phosphorescence

4-Methylphenethylamine functions as a critical rigid, non-emissive structural spacer in mixed-cation 2D perovskites designed for Room-Temperature Phosphorescence (RTP)[1]. When co-crystallized with 1-naphthylmethylamine (NMA) to form (4MPEA1–xNMAx)2PbBr4, the 4-MPEA cations provide essential structural rigidity without interfering with the intrinsic features of NMA triplet excitons [1]. The pure 4MPEA2PbBr4 lattice exhibits a tightly controlled layer spacing of 17.76 Å[1]. By utilizing 4-MPEA as the primary matrix cation, researchers successfully achieved efficient RTP with lifetimes extending into the milliseconds, overcoming the concentration quenching and phase separation typically observed at high densities in pure NMA-based perovskites [1].

Evidence DimensionLayer spacing and phosphorescence lifetime enablement
Target Compound Data17.76 Å layer spacing (pure 4MPEA2PbBr4); enables millisecond RTP lifetimes when doped with NMA.
Comparator Or BaselinePure NMA2PbBr4 (19.25 Å spacing, suffers from quenching without a rigid spacer).
Quantified Difference1.49 Å tighter layer spacing; provides the rigid isolation necessary to enable tunable green-to-orange phosphorescence.
ConditionsMixed organic cation 2D perovskite synthesis ((4MPEA/NMA)2PbBr4) evaluated under UV excitation.

Buyers developing advanced luminescent materials or optical encryption inks must procure 4-MPEA to create the necessary rigid, non-quenching lattice environment for long-lifetime phosphorescence.

Predicted pKa
Class-level
10.02 ± 0.10
Strong base; ionization state may influence retention and extraction method selection
Computed pKa; experimental isomer data limited
Commercial purity
Specification review
≥96% to >98.0% (GC/T); IR, refractive index, density included in supplier documentation
Reduces re‑characterization burden; positional isomers lack equivalent documentation
Based on 2026 supplier datasheets (TCI, VWR, AKSci)

Surface Passivation Agents for High-Efficiency Perovskite Solar Cells

Directly downstream of its electron-donating properties, 4-Methylphenethylamine (converted to its iodide or chloride salt) is the preferred choice over standard phenethylamine for surface defect passivation. It minimizes non-radiative recombination at undercoordinated Pb2+ sites, making it essential for R&D and commercial scaling of high-Voc perovskite photovoltaics [1].

Precursor for Tunable 2D Ruddlesden-Popper Perovskites

Due to its specific steric bulk, 4-MPEA is ideal for synthesizing 2D and 2D/3D hybrid perovskites where precise control over interlayer spacing and moisture stability is required. It outperforms shorter amines by providing a predictable expansion of the inorganic framework, which is critical for tuning excitonic properties and energetic disorder [2].

Matrix Material for Room-Temperature Phosphorescent (RTP) Devices

4-MPEA serves as an excellent rigid, non-emissive structural cation in mixed-cation 2D perovskites. By preventing concentration quenching of emissive dopants like NMA, it enables long-lifetime phosphorescence, making it a critical procurement item for applications in anti-counterfeiting, information encryption, and advanced optical displays[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS target engagement studies
Reported brain‑uptake index
Blood‑brain barrier penetration in rodent models
CYP1A2/CYP2A6 inhibition screening
Selective CYP isoform inhibition profile
In vitro CYP inhibition assay context
HPLC/LC‑MS method calibration
Defined pKa, refractive index, density
Retention time consistency and extraction recovery
Phenethylamine SAR building block
Documented purity grades and primary amine reactivity
Synthetic yield and batch‑to‑batch reproducibility

XLogP3

1.6

Boiling Point

214.0 °C

LogP

1.83 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3261-62-9

Wikipedia

4-methylphenethylamine

Use Classification

Fungicides

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